Taurocholic Acid-d8 Sodium Salt is a deuterated derivative of taurocholic acid, which is a bile acid formed from the conjugation of cholic acid and taurine. This compound is primarily utilized in scientific research due to its isotope labeling, which aids in various biochemical studies, particularly in the analysis of metabolic pathways and the behavior of bile acids in biological systems. The compound has the CAS number 1351996-69-4 and is classified as a bile acid derivative with potential applications in cancer research and metabolic studies.
Taurocholic Acid-d8 Sodium Salt is synthesized from taurocholic acid through a process known as deuteration, where hydrogen atoms are replaced with deuterium atoms. This modification allows for enhanced tracking and analysis in experimental settings.
This compound falls under the category of bile acids, specifically classified as a trihydroxy bile acid. It possesses detergent properties that are significant for lipid solubilization and absorption processes within biological systems.
The synthesis of Taurocholic Acid-d8 Sodium Salt involves several key steps:
The entire synthesis process requires careful control of reaction conditions, including temperature and pH, to ensure optimal yields and purity. Industrial methods may employ automated systems for consistency.
The molecular formula for Taurocholic Acid-d8 Sodium Salt is . The structure features multiple hydroxyl groups characteristic of bile acids, contributing to its amphipathic nature.
Taurocholic Acid-d8 Sodium Salt participates in various biochemical reactions, primarily related to lipid metabolism and absorption. It acts as a detergent, facilitating the emulsification of fats in the digestive system.
In laboratory settings, it can be used to study interactions with other biomolecules, including proteins and lipids, through techniques such as mass spectrometry and chromatography .
The mechanism of action involves the modulation of bile acid transporters and receptors within the gastrointestinal tract. Taurocholic Acid-d8 Sodium Salt can influence:
This compound's ability to interact with these transporters suggests potential roles in regulating cholesterol levels and influencing metabolic disorders.
Taurocholic Acid-d8 Sodium Salt has several applications in scientific research:
Taurocholic Acid-d8 Sodium Salt has been instrumental in elucidating the tumor-promoting mechanisms of conjugated bile acids in rodent models of gastrointestinal cancers. In F344 rat models, this compound demonstrates direct tumor-initiating activity within glandular stomach mucosa. The deuterium labeling allows precise tracking, revealing that conjugated bile acids like taurocholate accumulate in hepatic tissue microenvironments, where they induce mitochondrial dysfunction in resident T cells. This accumulation occurs due to minimal expression of bile acid exporters (e.g., BSEP, MRP2) in intratumoral CD8+ T cells, leading to reactive oxygen species (ROS) overproduction, impaired oxidative phosphorylation, and subsequent T cell apoptosis. The resultant immunosuppression creates a permissive environment for hepatocellular carcinoma (HCC) progression. Furthermore, Taurocholic Acid-d8 facilitates the identification of secondary bile acids derived from microbial metabolism, such as lithocholic acid (LCA), which exacerbates tumor burden in rodent HCC models. These insights establish conjugated bile acids as critical mediators of tumor immune evasion [4] [5] [10].
Table 2: Bile Acid Effects on Tumor Microenvironments in Rodent Models
Bile Acid | Experimental Model | Tumor-Promoting Mechanism | Key Outcome |
---|---|---|---|
Taurocholic Acid-d8 | F344 rat gastric mucosa | T cell mitochondrial dysfunction + ROS generation | Impaired anti-tumor immunity |
Lithocholic Acid (LCA) | HCC mouse model | DNA damage + pro-inflammatory signaling | Increased tumor burden |
Ursodeoxycholic Acid (UDCA) | HCC mouse model | T cell preservation + reduced ROS | Tumor suppression |
Deoxycholic Acid (DCA) | Colorectal cancer model | CD8+ T cell suppression via microbiota modulation | Accelerated cancer growth |
The deuterated structure of Taurocholic Acid-d8 Sodium Salt enables high-resolution studies of hepatobiliary transporter dynamics in drug-induced cholestasis. Research using this tracer demonstrates that compounds like nimesulide and its metabolite 4′-hydroxynimesulide inhibit the hepatic sodium-taurocholate cotransporting polypeptide (NTCP/SLC10A1), a key basolateral transporter responsible for >80% of conjugated bile acid uptake into hepatocytes. In vitro assays with Taurocholic Acid-d8 reveal dose-dependent NTCP inhibition, leading to intracellular bile acid deficiency and compensatory upregulation of alternative efflux transporters (e.g., MRP3/4). This disruption results in elevated serum bile acid levels—a hallmark of cholestasis. Additionally, Taurocholic Acid-d8 kinetics have clarified mechanisms in "inflammation-induced cholestasis," where proinflammatory cytokines (e.g., IL-6, TNF-α) downregulate NTCP and BSEP expression via transcriptional repression. The compound’s traceability also uncovers adaptive responses, such as hepatic cytochrome P450 (CYP3A4) induction, which detoxifies accumulating bile acids through hydroxylation. These findings provide a mechanistic basis for drug-induced liver injury biomarkers and therapeutic strategies targeting transporter rescue [1] [4] [8].
Beyond hepatic systems, Taurocholic Acid-d8 Sodium Salt illuminates bile acid signaling in non-hepatic tissues through the MAPK3 (ERK1/2) pathway. In intervertebral disc degeneration models, taurocholic acid activates MAPK3 via epidermal growth factor receptor (EGFR) transactivation, triggering downstream effectors involved in extracellular matrix remodeling. Specifically, MAPK3 phosphorylation induces collagenase (MMP-1, MMP-13) and aggrecanase (ADAMTS-4/5) expression, accelerating collagen degradation and disc matrix breakdown. Taurocholic Acid-d8 tracking confirms that this signaling cascade originates in fibroblast-like disc cells, where bile acids accumulate despite enterohepatic confinement. This pathway represents a non-canonical mechanism distinct from nuclear receptor-mediated signaling (e.g., FXR), highlighting bile acids as pleiotropic modulators of tissue homeostasis. The deuterated analog’s stability allows prolonged exposure experiments, revealing sustained MAPK3 activation even at sub-micromolar concentrations, which mimics chronic low-level bile acid exposure in spinal tissues [3] [6].
Taurocholic Acid-d8 Sodium Salt has advanced understanding of bile acid crosstalk with metabolic regulators of cholesterol and glucose. In cancer cachexia models, this tracer quantifies reduced hepatic taurodeoxycholic acid (TDCA) pools, which correlate with disrupted cholesterol homeostasis and hepatic lipid accumulation. Mechanistically, Taurocholic Acid-d8 restores farnesoid X receptor (FXR) signaling in hepatocytes, leading to:
Additionally, Taurocholic Acid-d8 reveals microbiota-dependent pathways where conjugated bile acids regulate glucagon-like peptide-1 (GLP-1) secretion in intestinal L-cells via TGR5 activation. This enhances insulin sensitivity and glucose disposal. In BAAT knockout mice (defective in bile acid conjugation), Taurocholic Acid-d8 supplementation rescues glucose intolerance by restoring conjugated bile acid pools, underscoring its role in systemic metabolic integration [2] [7] [9].
Table 3: Metabolic Pathways Regulated by Taurocholic Acid Signaling
Metabolic Pathway | Regulatory Mechanism | Key Target Genes/Proteins | Physiological Outcome |
---|---|---|---|
Cholesterol Homeostasis | FXR-mediated SREBP-2 repression | HMGCR, LDLR, ABCG5/8 | Reduced hepatic cholesterol synthesis |
Glucose Metabolism | TGR5-dependent GLP-1 secretion → insulin sensitization | PEPCK, G6Pase, insulin receptor | Improved glucose tolerance |
Mitochondrial Function | Bile acid-induced UCP1 expression in brown adipose tissue | UCP1, PGC-1α, SIRT1 | Enhanced energy expenditure |
Bile Acid Synthesis | FXR-SHP repression of CYP7A1/CYP8B1 | CYP7A1, CYP8B1, FGF19 | Feedback inhibition of bile acid production |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: